Ethyl 4-ethoxybenzoate

Electrophysiology Ion Channel Pharmacology Local Anesthetic Research

Ethyl 4-ethoxybenzoate (synonym: ethyl p-ethoxybenzoate, 4-ethoxybenzoic acid ethyl ester) is a para-substituted benzoate ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. At ambient temperature it exists as a colourless to pale yellow viscous liquid with a melting point of 9 °C, a boiling point of 275 °C (at 760 mmHg) or 145–150 °C (at 13 mmHg), a density of 1.071 g/cm³, and a refractive index of 1.517–1.519.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 23676-09-7
Cat. No. B1215943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethoxybenzoate
CAS23676-09-7
Synonymsethoxy 4-EtOB
ethyl 4-ethoxybenzoate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C11H14O3/c1-3-13-10-7-5-9(6-8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3
InChIKeyHRAQMGWTPNOILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Ethoxybenzoate (CAS 23676-09-7): Technical Specifications and Procurement-Relevant Profile


Ethyl 4-ethoxybenzoate (synonym: ethyl p-ethoxybenzoate, 4-ethoxybenzoic acid ethyl ester) is a para-substituted benzoate ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. At ambient temperature it exists as a colourless to pale yellow viscous liquid with a melting point of 9 °C, a boiling point of 275 °C (at 760 mmHg) or 145–150 °C (at 13 mmHg), a density of 1.071 g/cm³, and a refractive index of 1.517–1.519 [2]. The compound displays limited water solubility (0.21 g/L, ALOGPS) but is miscible with common organic solvents including ethanol, ether, and chloroform. Its experimental logP of 3.60 indicates pronounced lipophilicity [3].

Why Ethyl 4-Ethoxybenzoate Cannot Be Replaced by Generic Benzoate Ester Substitutes


Despite belonging to the same benzoate ester family, ethyl 4-ethoxybenzoate exhibits distinct physicochemical and pharmacological properties that preclude simple substitution with its closest structural analogs. The specific combination of a para-ethoxy substituent and an ethyl ester moiety produces a unique lipophilicity profile (logP 3.60), a liquid physical state at ambient temperature, and a distinctive ion channel pharmacology [1]. Even single-atom variations in the alkoxy or ester chain—as illustrated quantitatively in Section 3—produce measurable, application-critical differences that directly impact synthetic workflow compatibility, biological target engagement, and pharmaceutical packaging safety.

Quantitative Differential Evidence Guide: Ethyl 4-Ethoxybenzoate Versus Closest Analogs


Use-Dependent Na⁺ Channel Inhibition: Ethyl 4-Ethoxybenzoate vs. Ethyl 4-Hydroxybenzoate

In a direct head-to-head electrophysiological study of benzocaine homologs, ethyl 4-ethoxybenzoate at 0.5 mM elicited substantial use-dependent inhibition of Na⁺ currents—up to 55% of peak Na⁺ currents were inhibited by repetitive depolarizations at 5 Hz. By contrast, ethyl 4-hydroxybenzoate at a twofold higher concentration (1 mM) produced little use-dependent inhibition, behaving similarly to benzocaine. The recovery time constant for ethyl 4-ethoxybenzoate was 4.4 s, which is significantly faster (35% shorter) than the 6.8 s observed for ethyl 4-diethylaminobenzoate, indicating a kinetically distinct binding profile [1].

Electrophysiology Ion Channel Pharmacology Local Anesthetic Research

Physical State at Ambient Temperature: Ethyl 4-Ethoxybenzoate vs. Methyl 4-Ethoxybenzoate

Ethyl 4-ethoxybenzoate exhibits a melting point of 9 °C, rendering it a low-viscosity liquid under standard ambient laboratory conditions (20–25 °C). In contrast, methyl 4-ethoxybenzoate has a melting point of 35–37 °C and exists as a white crystalline solid at room temperature . This 26–28 °C differential in melting point represents a discrete physical state boundary that directly determines handling, dispensing, and reactor compatibility in both laboratory-scale synthesis and pilot-plant operations.

Organic Synthesis Pharmaceutical Processing Formulation Development

Lipophilicity (LogP) Comparison: Ethyl 4-Ethoxybenzoate vs. Ethyl 4-Methoxybenzoate vs. 4-Ethoxybenzoic Acid

Experimental logP (octanol/water) for ethyl 4-ethoxybenzoate is 3.60, compared with 2.80 for ethyl 4-methoxybenzoate and approximately 1.4 for 4-ethoxybenzoic acid [1]. The +0.80 logP increment over the methoxy analog translates to a ~6.3-fold higher octanol/water partition coefficient, while the difference from the free carboxylic acid form exceeds two orders of magnitude (~158-fold). This positions ethyl 4-ethoxybenzoate in a distinct lipophilicity window that affects membrane permeability, organic-phase extraction efficiency, and protein binding.

Medicinal Chemistry QSAR ADME Prediction

Leachable Impurity Identification: Ethyl 4-Ethoxybenzoate in Prefilled Syringe Systems

Ethyl 4-ethoxybenzoate (designated E4E) was positively identified as a leachable impurity migrating from elastomeric syringe stoppers into a low-concentration pharmaceutical product stored in prefilled syringes (PFS) [1]. Identification was accomplished via reversed-phase liquid chromatography–tandem mass spectrometry (RPLC-MS/MS). This finding is significant because ethyl 4-ethoxybenzoate is not a commonly screened leachable in standard E&L protocols, unlike more prevalent benzoate esters such as ethyl 4-hydroxybenzoate (ethyl paraben). The specific detection of E4E, alongside BHT-OH, was attributed to fortuitous mixed-mode SEC separation—suggesting that routine analytical methods may fail to detect it without targeted method development.

Pharmaceutical Packaging Extractables & Leachables Quality Control

Evidence-Anchored Application Scenarios for Ethyl 4-Ethoxybenzoate (CAS 23676-09-7) Procurement


Voltage-Gated Sodium Channel Pharmacology and Local Anesthetic Mechanistic Studies

Based on the direct head-to-head electrophysiological evidence [1], ethyl 4-ethoxybenzoate serves as a valuable pharmacological tool for investigating structure–activity relationships of neutral local anesthetics. Its intermediate potency (55% use-dependent block at 0.5 mM, 5 Hz) and relatively fast recovery kinetics (τ = 4.4 s) make it suitable for protocols that require reversible, frequency-dependent sodium channel modulation without the prolonged block associated with ethyl 4-diethylaminobenzoate (τ = 6.8 s). Research groups studying voltage-gated Na⁺ channel isoforms or screening novel analgesic compounds benefit from its distinct kinetic signature.

Liquid-Phase Organic Synthesis and Automated High-Throughput Chemistry

Owing to its low melting point (9 °C), ethyl 4-ethoxybenzoate remains a free-flowing liquid under standard laboratory and industrial ambient conditions . This physical property eliminates the need for pre-heating or solvent-assisted dissolution required for the solid methyl ester analog (mp 35–37 °C), enabling direct use in automated liquid handling systems, continuous flow reactors, and large-scale esterification or transesterification reactions. Its elevated logP (3.60) further facilitates product recovery through organic-phase extraction.

Extractables and Leachables (E&L) Reference Standard for Prefilled Syringe Quality Control

The confirmed identification of ethyl 4-ethoxybenzoate as a leachable (E4E) from elastomeric syringe stoppers [2] creates a specific demand for high-purity, well-characterized reference material. Pharmaceutical analytical laboratories conducting E&L studies on parenteral drug products require authentic ethyl 4-ethoxybenzoate for method development, validation, and routine monitoring via LC-MS/MS. Procurement of certified reference-grade material directly supports compliance with ICH Q3D and USP <1663>/<1664> guidelines.

Lipophilicity-Optimized Prodrug Design and Membrane Permeability Studies

The logP value of 3.60 for ethyl 4-ethoxybenzoate places it in a lipophilicity range suitable for passive membrane permeation, distinguishing it from both the less lipophilic methoxy analog (logP 2.80) and the much more polar free acid (logP ~1.4) [3]. Medicinal chemistry teams designing ester prodrugs of 4-alkoxybenzoic acid derivatives can use ethyl 4-ethoxybenzoate as a benchmark compound for calibrating in silico permeability models (e.g., PAMPA, Caco-2) and establishing quantitative structure–property relationships (QSPR) for the benzoate ester series.

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